molecular formula C10H13BrN2 B15339467 N-((6-bromopyridin-3-yl)methyl)-N-methylcyclopropanamine

N-((6-bromopyridin-3-yl)methyl)-N-methylcyclopropanamine

Cat. No.: B15339467
M. Wt: 241.13 g/mol
InChI Key: CUHFBCPBXYEVAI-UHFFFAOYSA-N
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Description

N-((6-bromopyridin-3-yl)methyl)-N-methylcyclopropanamine is a chemical compound that features a bromopyridine moiety attached to a cyclopropanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-bromopyridin-3-yl)methyl)-N-methylcyclopropanamine typically involves the reaction of 6-bromopyridine-3-carbaldehyde with N-methylcyclopropanamine. The reaction is often carried out in the presence of a reducing agent such as sodium triacetoxyborohydride, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-((6-bromopyridin-3-yl)methyl)-N-methylcyclopropanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((6-bromopyridin-3-yl)methyl)-N-methylcyclopropanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((6-bromopyridin-3-yl)methyl)-N-methylcyclopropanamine involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the cyclopropanamine structure can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-((6-chloropyridin-3-yl)methyl)-N-methylcyclopropanamine
  • N-((6-fluoropyridin-3-yl)methyl)-N-methylcyclopropanamine
  • N-((6-iodopyridin-3-yl)methyl)-N-methylcyclopropanamine

Uniqueness

N-((6-bromopyridin-3-yl)methyl)-N-methylcyclopropanamine is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This property can enhance the compound’s binding affinity and selectivity for certain molecular targets compared to its chloro, fluoro, and iodo analogs .

Properties

Molecular Formula

C10H13BrN2

Molecular Weight

241.13 g/mol

IUPAC Name

N-[(6-bromopyridin-3-yl)methyl]-N-methylcyclopropanamine

InChI

InChI=1S/C10H13BrN2/c1-13(9-3-4-9)7-8-2-5-10(11)12-6-8/h2,5-6,9H,3-4,7H2,1H3

InChI Key

CUHFBCPBXYEVAI-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CN=C(C=C1)Br)C2CC2

Origin of Product

United States

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